2-(Azetidin-3-yloxy)propanamide
CAS No.:
Cat. No.: VC17517566
Molecular Formula: C6H12N2O2
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12N2O2 |
|---|---|
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | 2-(azetidin-3-yloxy)propanamide |
| Standard InChI | InChI=1S/C6H12N2O2/c1-4(6(7)9)10-5-2-8-3-5/h4-5,8H,2-3H2,1H3,(H2,7,9) |
| Standard InChI Key | VIMDUYAEHKCYLK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)N)OC1CNC1 |
Introduction
2-(Azetidin-3-yloxy)propanamide is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique molecular structure and potential biological activities. This compound features an azetidine ring connected to a propanamide group via an ether linkage, which is crucial for its interactions with biological targets.
Synthesis of 2-(Azetidin-3-yloxy)propanamide
The synthesis of this compound typically involves several key steps in organic chemistry, including the formation of the azetidine ring and the subsequent introduction of functional groups. These steps can vary depending on the starting materials used, affecting the yield and complexity of the synthesis.
Biological Activities and Applications
This compound is of interest in medicinal chemistry due to its potential interactions with biological targets, such as enzymes or receptors. The azetidine and amide functionalities can modulate the activity of these targets through inhibition or activation pathways, depending on the specific biological context.
Potential Applications
-
Medicinal Chemistry: Its unique structure makes it a candidate for drug development.
-
Organic Synthesis: Acts as a building block for more complex molecules.
Comparison with Related Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-(Azetidin-3-yloxy)propanamide | Azetidine ring and propanamide group | Potential biological activities in medicinal chemistry |
| 2-(azetidin-3-yloxy)-N-phenylpropanamide | Azetidine ring and N-phenylpropanamide group | Potential applications in drug development due to its distinct structure |
| n-Allyl-2-(azetidin-3-yloxy)propanamide | Allyl group and azetidine moiety | Reactivity due to allylic position; potential biological activities |
Research Findings and Future Directions
Research on 2-(Azetidin-3-yloxy)propanamide highlights its potential in drug development and organic synthesis. Further studies are needed to fully elucidate its biological activities and to explore its applications in various fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume